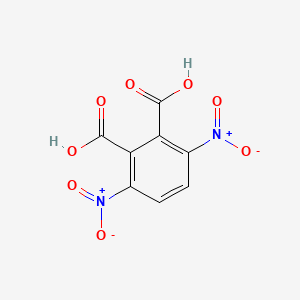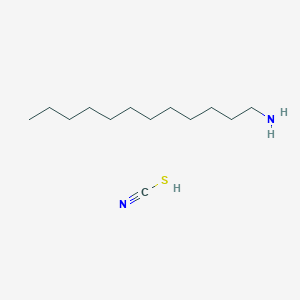
Dodecan-1-amine;thiocyanic acid
Vue d'ensemble
Description
Dodecan-1-amine, also known as 1-dodecanamine, is an organic compound with the molecular formula C12H27N. It is a primary amine with a long aliphatic chain, making it a fatty amine. Thiocyanic acid, on the other hand, is a simple organic compound with the formula HSCN. When combined, these compounds form a unique compound with interesting properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dodecan-1-amine can be synthesized through the hydrogenation of dodecanenitrile or by the reaction of dodecanol with ammonia in the presence of a catalyst. Thiocyanic acid can be prepared by the reaction of cyanogen chloride with hydrogen sulfide or by the hydrolysis of thiocyanates.
Industrial Production Methods
Industrial production of dodecan-1-amine typically involves the catalytic hydrogenation of dodecanenitrile. Thiocyanic acid is produced industrially by the reaction of cyanogen chloride with hydrogen sulfide.
Analyse Des Réactions Chimiques
Types of Reactions
Dodecan-1-amine undergoes various chemical reactions, including:
Oxidation: Dodecan-1-amine can be oxidized to form dodecanal or dodecanoic acid.
Reduction: It can be reduced to form dodecane.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Thiocyanic acid undergoes reactions such as:
Addition: It can add to alkenes to form thiocyanates.
Substitution: It can react with halides to form thiocyanates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a catalyst.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Dodecanal, dodecanoic acid.
Reduction: Dodecane.
Substitution: Various alkyl and acyl derivatives.
Applications De Recherche Scientifique
Dodecan-1-amine and thiocyanic acid have numerous applications in scientific research:
Chemistry: Used as intermediates in the synthesis of surfactants, lubricants, and corrosion inhibitors.
Biology: Dodecan-1-amine is used in the study of membrane proteins and as a model compound for studying amine interactions.
Medicine: Thiocyanic acid derivatives are explored for their potential antimicrobial and anticancer properties.
Industry: Used in the production of rubber chemicals, dyes, and pharmaceuticals.
Mécanisme D'action
The mechanism of action of dodecan-1-amine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile in substitution reactions and as a reducing agent in redox reactions. Thiocyanic acid exerts its effects through the formation of thiocyanate ions, which can interact with various biological molecules and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanoic acid: A fatty acid with similar aliphatic chain length.
Dodecanol: A fatty alcohol with similar aliphatic chain length.
Dodecylamine: Another primary amine with a similar structure.
Uniqueness
Dodecan-1-amine is unique due to its combination of a long aliphatic chain and an amine group, which imparts specific chemical reactivity and physical properties. Thiocyanic acid is unique due to its ability to form thiocyanate ions, which have distinct chemical and biological activities.
Propriétés
IUPAC Name |
dodecan-1-amine;thiocyanic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N.CHNS/c1-2-3-4-5-6-7-8-9-10-11-12-13;2-1-3/h2-13H2,1H3;3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBWZSULGNNPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN.C(#N)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066753 | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22031-31-8 | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22031-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiocyanic acid, compd. with 1-dodecanamine (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4066753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiocyanic acid, compound with dodecylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.658 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


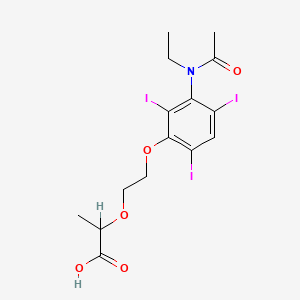
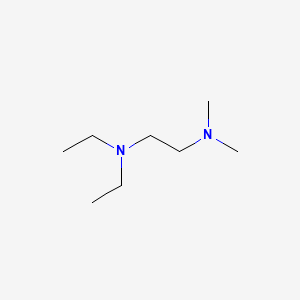
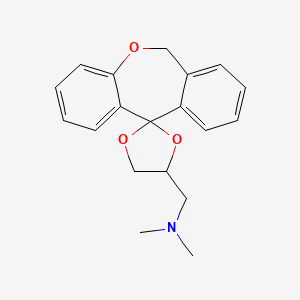
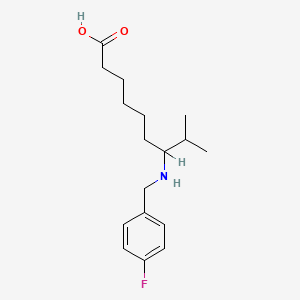
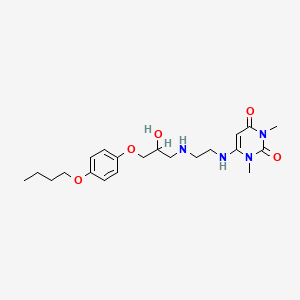
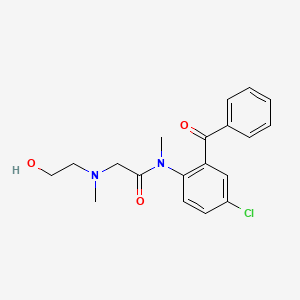


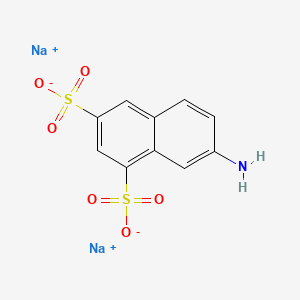
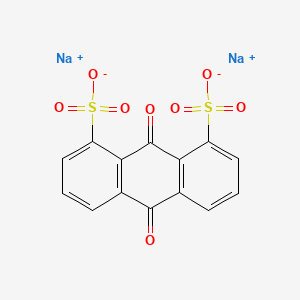
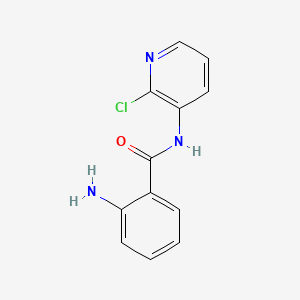
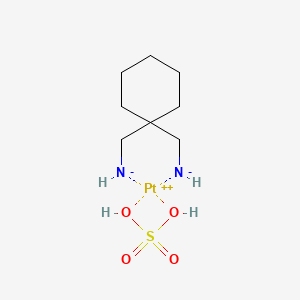
![Methanol, [(4-methylphenyl)sulfonyl]-](/img/structure/B1619560.png)
